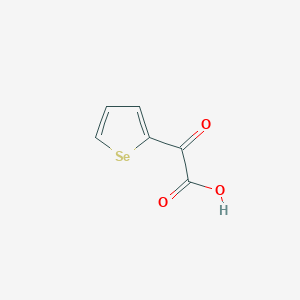
2-Oxo-2-(selenophen-2-yl)aceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-2-(selenophen-2-yl)aceticacid is an organic compound that features a selenophene ring attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-2-(selenophen-2-yl)aceticacid typically involves the reaction of selenophene with acetic acid derivatives under specific conditions. One common method includes the use of tributyl-(selenophen-2-yl)stannane and acetic acid in the presence of a palladium catalyst, such as Pd(PPh3)4, in toluene. The reaction mixture is deoxygenated with nitrogen and refluxed for 24 hours .
Industrial Production Methods: While detailed industrial production methods for this compound are not widely documented, the process would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Oxo-2-(selenophen-2-yl)aceticacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The selenophene ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products:
Oxidation: Selenoxide derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted selenophenes depending on the reagents used.
Scientific Research Applications
2-Oxo-2-(selenophen-2-yl)aceticacid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of 2-Oxo-2-(selenophen-2-yl)aceticacid involves its interaction with various molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. Its selenophene ring can participate in π-π interactions and hydrogen bonding, influencing its reactivity and binding to biological targets .
Comparison with Similar Compounds
2-Oxo-2-(thiophen-2-yl)aceticacid: Similar structure but contains a thiophene ring instead of a selenophene ring.
2-Oxo-2-(furan-2-yl)aceticacid: Contains a furan ring, offering different electronic properties.
2-Oxo-2-(pyridin-2-yl)aceticacid: Features a pyridine ring, which can engage in different types of interactions compared to selenophene.
Uniqueness: 2-Oxo-2-(selenophen-2-yl)aceticacid is unique due to the presence of selenium in its structure. Selenium imparts distinct electronic and steric properties, making the compound more reactive in certain chemical reactions and potentially more effective in biological applications .
Properties
Molecular Formula |
C6H4O3Se |
|---|---|
Molecular Weight |
203.06 g/mol |
IUPAC Name |
2-oxo-2-selenophen-2-ylacetic acid |
InChI |
InChI=1S/C6H4O3Se/c7-5(6(8)9)4-2-1-3-10-4/h1-3H,(H,8,9) |
InChI Key |
XCDCTDKIUDROAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C[Se]C(=C1)C(=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















